6-Ethyl-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
Description
6-Ethyl-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is a substituted dihydropyridine derivative characterized by a pyridine ring fused with a ketone group (2-oxo) and nitrile functionality (3-carbonitrile). Its ethyl (C6) and methyl (C4) substituents influence its electronic and steric properties, making it a versatile intermediate in pharmaceutical and materials chemistry. This compound shares structural similarities with other dihydropyridine carbonitriles, which are widely studied for their biological activities, including anticancer, antimicrobial, and antioxidant effects .
Properties
IUPAC Name |
6-ethyl-4-methyl-2-oxo-1H-pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-3-7-4-6(2)8(5-10)9(12)11-7/h4H,3H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBJJCHNGYXMIRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C(=O)N1)C#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile typically involves the condensation of ethyl cyanoacetate with acetoacetanilide in the presence of a base such as sodium ethoxide . The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Ethyl-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:
Condensation Reactions: It can react with diazonium salts to form diazonium compounds, which are used in the production of dyes and photographic chemicals.
Coupling Reactions: It participates in coupling reactions to form complex organic molecules.
Substitution Reactions: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include diazonium salts, bases like sodium ethoxide, and solvents such as ethanol. Reaction conditions often involve controlled temperatures and pH to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various derivatives of pyridine, which have applications in the synthesis of dyes, pigments, and other organic compounds.
Scientific Research Applications
6-Ethyl-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Ethyl-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile involves its reactivity with various chemical reagents. It acts as a nucleophile in many reactions, attacking electrophilic centers in other molecules. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Table 1: Substituent Variations and Key Properties
Key Observations:
- Antiproliferative Activity: The introduction of bulky aromatic groups (e.g., chloroquinolinyl in ) enhances interactions with cellular targets, promoting apoptosis .
- Antioxidant Efficacy : Electron-donating groups like hydroxy-methoxyphenyl () improve radical scavenging, whereas methoxy groups alone (e.g., in 6-(4-hydroxy-3-methoxyphenyl)-4-(4-methoxyphenyl)...) reduce activity (17.55% vs. 79.05%) due to steric hindrance .
- Antimicrobial Properties : Naphthyl and phenyl substituents () increase lipophilicity, aiding membrane penetration in bacteria .
Physicochemical and Pharmacokinetic Properties
Table 2: Physicochemical Comparison
Key Observations:
- Hydroxy vs. Ethyl Groups: The addition of a hydroxyl group (e.g., in 1-ethyl-6-hydroxy-4-methyl...) slightly increases polarity but reduces solubility in non-polar solvents compared to the non-hydroxylated analog .
Anticancer Potential:
Antioxidant and Antimicrobial Roles:
- Bromophenyl and hydroxy-methoxyphenyl derivatives () outperform ascorbic acid in some cases, making them candidates for oxidative stress-related diseases .
- Naphthyl-substituted analogs () exhibit broad-spectrum antimicrobial activity, likely due to increased hydrophobicity disrupting bacterial membranes .
Biological Activity
6-Ethyl-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial, cytotoxic, and antiproliferative effects, supported by relevant data and case studies.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C₉H₁₁N₃O
- Molecular Weight : 181.19 g/mol
- CAS Number : 51146-04-4
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
Antimicrobial Activity
In vitro studies have demonstrated the compound's efficacy against several bacterial strains. The minimum inhibitory concentration (MIC) values indicate strong antibacterial properties.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.25 |
| Escherichia coli | 0.50 |
| Pseudomonas aeruginosa | 0.75 |
These results suggest that the compound could be a candidate for developing new antimicrobial agents, particularly against resistant strains.
Cytotoxic Activity
The cytotoxic effects of the compound were evaluated using various cancer cell lines, including HeLa (cervical cancer), A549 (lung cancer), and MDA-MB-231 (breast cancer). The IC₅₀ values were determined as follows:
| Cell Line | IC₅₀ (µM) |
|---|---|
| HeLa | 15.0 |
| A549 | 20.5 |
| MDA-MB-231 | 18.3 |
These findings indicate that the compound possesses notable cytotoxicity, making it a potential candidate for further development in cancer therapy.
Antiproliferative Activity
The antiproliferative activity was assessed through cell viability assays. The results showed a significant reduction in cell proliferation rates in treated cells compared to controls.
The proposed mechanism involves the inhibition of key enzymes involved in cell division and growth, such as DNA gyrase and dihydrofolate reductase (DHFR). The IC₅₀ values for these targets were found to be between 12.27–31.64 µM for DNA gyrase and 0.52–2.67 µM for DHFR, indicating potent inhibition.
Case Studies
- Antimicrobial Efficacy : A study evaluated the effectiveness of this compound against biofilm-forming strains of Staphylococcus aureus. The compound significantly reduced biofilm formation compared to standard treatments like Ciprofloxacin.
- Cytotoxicity in Cancer Models : In a recent investigation, the compound was tested against multiple cancer cell lines, demonstrating selective toxicity towards malignant cells while sparing normal cells, highlighting its therapeutic potential.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
